![molecular formula C39H32Cl2CoOP2 B12300528 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is a coordination compound that features cobalt as the central metal atom. This compound is known for its unique structure, which includes a xanthene backbone substituted with diphenylphosphino groups. The presence of cobalt and the specific ligands make this compound interesting for various applications in catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) typically involves the reaction of cobalt(II) chloride with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in its coordination environment.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction could yield cobalt(I) species. Substitution reactions typically result in new cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent, although this is still in the early stages.
Wirkmechanismus
The mechanism by which Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) exerts its effects is primarily through its ability to coordinate with other molecules. The cobalt center can form bonds with various substrates, facilitating chemical transformations. The diphenylphosphino groups help stabilize the cobalt center and can also participate in the coordination chemistry, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Palladium(II)
- Dichloro[bis(2-(diphenylphosphino)phenyl)ether]Palladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]Dichloropalladium(II)
Uniqueness
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is unique due to the presence of cobalt, which imparts different electronic and catalytic properties compared to its palladium and ferrocene counterparts. The xanthene backbone and diphenylphosphino groups also contribute to its distinct reactivity and stability.
Eigenschaften
Molekularformel |
C39H32Cl2CoOP2 |
|---|---|
Molekulargewicht |
708.5 g/mol |
IUPAC-Name |
cobalt(2+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;dichloride |
InChI |
InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
WLCNMTVTMBAJEN-UHFFFAOYSA-L |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


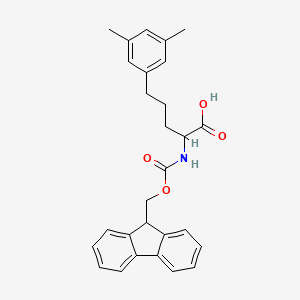
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
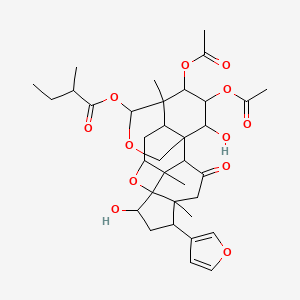
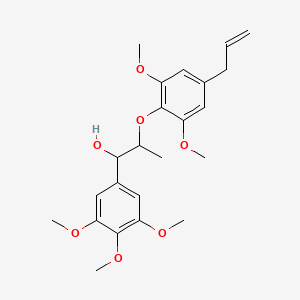
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)

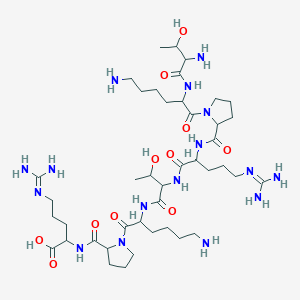

![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
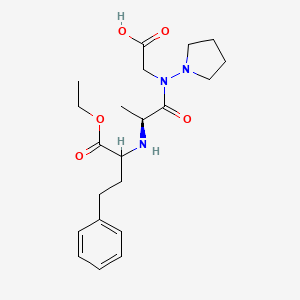
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 15-[(R)-2-methylbutanoate]](/img/structure/B12300538.png)
